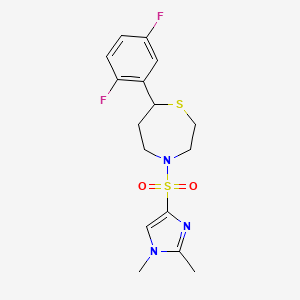

7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

7-(2,5-difluorophenyl)-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O2S2/c1-11-19-16(10-20(11)2)25(22,23)21-6-5-15(24-8-7-21)13-9-12(17)3-4-14(13)18/h3-4,9-10,15H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAVLNGSLNWNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

-

Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. This step often requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

-

Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step may involve the use of a difluorobenzene derivative and a strong nucleophile, such as sodium methoxide, under reflux conditions.

-

Attachment of the Dimethylimidazolylsulfonyl Group: : The final step involves the sulfonylation of the thiazepane ring with a dimethylimidazole derivative. This reaction typically requires the use of a sulfonyl chloride reagent and a base, such as triethylamine, in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions may target the imidazole ring or the sulfonyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

-

Substitution: : The difluorophenyl group can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, dichloromethane.

Reduction: LiAlH4, NaBH4, ethanol, tetrahydrofuran (THF).

Substitution: Sodium methoxide, potassium tert-butoxide, DMF, reflux conditions.

Major Products

Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

Reduction: Reduced imidazole derivatives or desulfonylated products.

Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane has a wide range of scientific research applications, including:

-

Chemistry: : The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

-

Biology: : In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it useful in biochemical assays.

-

Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an enzyme inhibitor or receptor modulator.

-

Industry: : In industrial applications, the compound can be used as a building block for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, the difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the imidazolylsulfonyl group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Core Structural Differences

The compound differs from analogs in its 1,4-thiazepane core , a seven-membered ring containing sulfur and nitrogen. Comparatively, triazole-thiones (e.g., compounds [7–9] from ) and thiazoles (e.g., compounds 4–5 from ) feature five-membered heterocyclic cores. These structural distinctions impact conformational flexibility, solubility, and reactivity:

- Triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) exhibit tautomerism between thione and thiol forms, stabilized by intramolecular hydrogen bonding .

- Thiazoles (e.g., ) adopt near-planar conformations with fluorophenyl substituents oriented perpendicularly, enhancing π-π stacking and crystallinity .

Substituent Effects

- Fluorophenyl Groups : The 2,5-difluorophenyl group in the target compound contrasts with the 2,4-difluorophenyl substituents in triazole-thiones . The altered fluorine positions modulate electronic effects (e.g., Hammett σ values) and steric interactions, influencing reactivity and intermolecular interactions.

- Sulfonyl Linkers : The sulfonyl group in the target compound is analogous to those in triazole-thiones (e.g., 4-(4-X-phenylsulfonyl)phenyl groups) . This moiety enhances thermal stability and participates in hydrogen bonding, as confirmed by IR spectra (νS=O at ~1240–1255 cm⁻¹) .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectral Signatures

Research Findings and Implications

- Triazole-Thiones : Demonstrated tautomer-dependent reactivity, with thione forms favoring S-alkylation over N-alkylation . This selectivity is critical for designing enzyme inhibitors.

- Thiazoles : Crystallographic data revealed planar conformations with fluorophenyl groups enhancing packing efficiency, suggesting utility in materials science .

- 1,4-Thiazepane : The combination of a flexible core and sulfonyl-imidazole may optimize pharmacokinetic properties (e.g., bioavailability) compared to rigid triazole/thiazole analogs.

Biological Activity

7-(2,5-Difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Molecular Formula : C15H16F2N4O2S

- Molecular Weight : 358.37 g/mol

- Key Functional Groups :

- Thiazepane ring

- Sulfonamide moiety

- Difluorophenyl group

- Dimethylimidazole substituent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The thiazepane ring is believed to facilitate binding to various receptors and enzymes, while the imidazole group may enhance its interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The difluorophenyl moiety may enhance binding affinity to certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably:

- Cell Lines Tested : Breast (MCF-7), Colon (HCT116), and Lung (A549) cancer cells.

- Efficacy : The compound demonstrated significant antiproliferative effects with IC50 values ranging from 5 to 15 µM across different cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HCT116 | 8 | Cell cycle arrest |

| A549 | 12 | Inhibition of migration |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Results : Exhibited minimum inhibitory concentrations (MIC) as low as 20 µg/mL against S. aureus.

Case Studies

-

In Vivo Efficacy in Tumor Models :

- A study conducted on BALB/c mice bearing HCT116 xenografts showed that administration of the compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.05).

-

Mechanistic Insights :

- Research indicated that the compound induces apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

Toxicity Profile

The toxicity of the compound was assessed using the Brine Shrimp Lethality Test, yielding an LC50 value indicative of low toxicity levels, suggesting a favorable therapeutic index for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.